molecular formula C12H12N2O2 B1621428 5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 288251-47-8

5-methyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1621428
M. Wt: 216.24 g/mol
InChI Key: YLLKMSOYYAPTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09150555B2

Procedure details

To an ethanol (70 ml) and water (70 ml) solution of ethyl 2-(ethoxymethylene)acetoacetate (16.67 g) prepared according to a method described in J. Chem. Soc. Perkin trans. I, 1875 (1988), was added 4-methylphenylhydrazine hydrochloride (14.2 g) and the mixture was stirred at reflux temperature for 7.5 hours. Sodium hydroxide (8.5 g) was added and the mixture was further stirred at reflux temperature for an hour. After completion of the reaction, the solvent was evaporated, diluted hydrochloric acid was added to the residue, and the mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and the solvent was evaporated. The residue was washed with n-hexane to give the titled compound (11.17 g).
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
16.67 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O)C.C(O[CH:7]=[C:8]([C:14]([CH3:16])=O)[C:9]([O:11]CC)=[O:10])C.Cl.[CH3:18][C:19]1[CH:24]=[CH:23][C:22]([NH:25][NH2:26])=[CH:21][CH:20]=1.[OH-].[Na+]>O>[CH3:16][C:14]1[N:25]([C:22]2[CH:23]=[CH:24][C:19]([CH3:18])=[CH:20][CH:21]=2)[N:26]=[CH:7][C:8]=1[C:9]([OH:11])=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
16.67 g
Type
reactant
Smiles
C(C)OC=C(C(=O)OCC)C(=O)C
Name
Quantity
70 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
14.2 g
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)NN
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 7.5 hours
Duration
7.5 h
STIRRING
Type
STIRRING
Details
the mixture was further stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for an hour
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
diluted hydrochloric acid was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
WASH
Type
WASH
Details
The residue was washed with n-hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NN1C1=CC=C(C=C1)C)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.17 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.